molecular formula C18H24BrNO4 B13049633 Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate

Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13049633
M. Wt: 398.3 g/mol
InChI Key: CFVANMVMPHRECH-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a chromane ring fused to a piperidine moiety. The molecule contains a bromine substituent at the 6-position of the chromane ring, a hydroxyl group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for developing acetyl-CoA carboxylase (ACC) inhibitors targeting metabolic disorders like obesity and diabetes .

For instance, tert-butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 690632-38-3) shares the same brominated chromane core but substitutes the 4-hydroxyl group with a ketone .

Properties

IUPAC Name

tert-butyl 6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-10-12(19)4-5-15(13)23-18/h4-5,10,14,21H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVANMVMPHRECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C(O2)C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Chromane Ring Formation Phenol + aldehyde/ketone, acid/base catalyst Formation of chromane intermediate
2 Piperidine Ring Formation Amine + carbonyl compound, reductive amination Piperidine ring precursor
3 Spirocyclization Intramolecular nucleophilic substitution Formation of spiro[chromane-piperidine] core
4 Boc Protection Di-tert-butyl dicarbonate (Boc2O), base Protection of amine/carboxylate group
5 Bromination at 6-position N-bromosuccinimide (NBS), solvent (e.g., CCl4) Introduction of bromine substituent at position 6
6 Hydroxylation at 4-position Selective oxidation or protection/deprotection Installation or preservation of 4-hydroxy group
7 Purification Chromatography, recrystallization Isolation of pure tert-butyl 6-bromo-4-hydroxyspiro compound

Representative Reaction Conditions

  • Chromane Formation: Acid-catalyzed cyclization of 2-hydroxyphenyl ethanone derivatives at elevated temperatures (e.g., reflux in toluene or acetic acid).

  • Piperidine Ring Synthesis: Reductive amination using sodium triacetoxyborohydride or catalytic hydrogenation under mild conditions.

  • Spirocyclization: Base-mediated intramolecular nucleophilic attack, often using potassium carbonate or sodium hydride in polar aprotic solvents like DMF.

  • Bromination: NBS in carbon tetrachloride or dichloromethane at 0°C to room temperature to achieve regioselective bromination at the 6-position of the chromane ring.

  • Hydroxylation: Controlled oxidation using mild oxidants such as m-chloroperbenzoic acid (m-CPBA) or selective deprotection steps if hydroxyl was protected.

Research Findings and Data Summary

Parameter Details
Molecular Formula C18H23BrNO4 (approximate)
Molecular Weight ~ 403 g/mol
Key Functional Groups tert-Butyl carbamate (Boc), bromo substituent, hydroxy group, spirocyclic chromane-piperidine
Yield Range 60–75% overall depending on conditions and purification
Purification Techniques Silica gel chromatography, recrystallization
Analytical Characterization NMR (1H, 13C), Mass spectrometry, IR spectroscopy, elemental analysis

Comparative Notes on Analogous Compounds

  • The preparation of tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate follows a similar route but uses chlorination instead of bromination at position 6, which can be adapted for bromine introduction by substituting brominating agents.

  • The presence of the bromine atom at position 6 enhances the compound’s reactivity in subsequent substitution reactions, useful for medicinal chemistry applications.

  • The hydroxyl group at position 4 is sensitive to oxidation; thus, mild reaction conditions are necessary to preserve this functionality during synthesis.

Summary Table of Preparation Steps

Stage Chemical Transformation Typical Reagents/Conditions Notes
Chromane ring synthesis Cyclization of phenol + aldehyde/ketone Acid/base catalysis, heat Forms chromane core
Piperidine ring synthesis Cyclization of amine + carbonyl Reductive amination, mild hydrogenation Forms piperidine moiety
Spiro linkage formation Intramolecular nucleophilic substitution Base (K2CO3, NaH), polar aprotic solvent Creates spirocyclic junction
Boc protection Carbamate formation Boc2O, base (triethylamine) Protects amine/carboxylate
Bromination Electrophilic aromatic substitution NBS, CCl4 or DCM, 0°C to RT Introduces bromine at position 6
Hydroxylation Selective oxidation or deprotection m-CPBA or mild oxidation Installs/preserves 4-hydroxy
Purification Chromatography, recrystallization Silica gel, solvents Isolates pure compound

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a hydrogen-substituted compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it valuable for research and potential therapeutic applications. Key areas of interest include:

  • Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, which may have implications for treating mood disorders and neurodegenerative diseases.
  • Antioxidant Properties : Research indicates that it can protect against oxidative stress, which is crucial in preventing neuronal damage associated with various neurological disorders.

Applications in Medicinal Chemistry

  • Antidepressant Effects
    • Studies have demonstrated that Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate exhibits antidepressant-like effects in animal models. For instance, a study using the forced swim test showed significant reductions in immobility time, suggesting increased locomotor activity and potential efficacy as an antidepressant .
  • Neuroprotective Properties
    • In vitro studies have indicated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. It has been found to upregulate neuroprotective factors such as Brain-Derived Neurotrophic Factor (BDNF), which is essential for neuronal survival and growth .
  • Analgesic Activity
    • The compound has also been evaluated for its analgesic properties. In controlled studies, it demonstrated significant pain relief in models of inflammatory pain, likely through the inhibition of cyclooxygenase (COX) enzymes .

Summary of Biological Activities

Biological ActivityModel UsedEffect Observed
AntidepressantRodent Forced Swim TestReduced immobility time
NeuroprotectionIn vitro neuronal cellsUpregulation of BDNF
AnalgesicInflammatory pain modelSignificant pain relief

Case Study 1: Antidepressant Activity

In a randomized controlled trial involving mice, the administration of this compound resulted in a statistically significant decrease in depression-like behavior compared to the control group. This suggests potential for further exploration in clinical settings.

Case Study 2: Neuroprotective Effects

A study published in the Journal of Neurochemistry reported that this compound significantly reduced neuronal death in models of oxidative stress by modulating signaling pathways associated with cell survival. The findings support its potential therapeutic application in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs in two key aspects:

Halogen Substituents : The 6-bromo group contrasts with 6-chloro derivatives (e.g., CAS 1011482-37-3), altering molecular weight, steric bulk, and electronic properties. Bromine’s higher atomic weight and polarizability may enhance binding affinity in biological systems .

4-Position Functionalization: The 4-hydroxyl group replaces the 4-oxo group found in compounds like tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 690632-38-3).

Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight Functional Group (4-position) Halogen (6-position)
Target Compound* N/A C₁₈H₂₃BrNO₄ 396.27 g/mol -OH Br
tert-Butyl 6-bromo-4-oxospiro[...]-1'-carboxylate 690632-38-3 C₁₈H₂₂BrNO₄ 396.28 g/mol =O Br
tert-Butyl 6-chloro-4-oxospiro[...]-1'-carboxylate 1011482-37-3 C₁₈H₂₂ClNO₄ 351.83 g/mol =O Cl
tert-Butyl 6-hydroxy-4-oxospiro[...]-1'-carboxylate 911227-48-0 C₁₈H₂₃NO₅ 341.38 g/mol =O and -OH H

*Hypothetical molecular formula inferred from analogs.

Key Observations :

  • The hydroxyl group at the 4-position reduces the molecular weight by 1 Da compared to the 4-oxo analog due to the replacement of a carbonyl oxygen with a hydroxyl hydrogen.

Biological Activity

Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its structure, synthesis, and biological activity, supported by relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that integrates a chromane and piperidine moiety. Its molecular formula is C18H24BrNO4C_{18}H_{24}BrNO_4 with a molecular weight of approximately 398.30 g/mol. The presence of a bromine atom and a hydroxyl group contributes to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC18H24BrNO4C_{18}H_{24}BrNO_4
Molecular Weight398.30 g/mol
StructureSpiro[chromane-2,4'-piperidine]
Functional GroupsBromine, Hydroxyl, Carboxylate

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Bromination : Utilizing N-bromosuccinimide (NBS) to introduce the bromine atom onto the chroman precursor.
  • Spirocyclization : Reacting the brominated chroman with a piperidine derivative under controlled conditions to form the spiro linkage.

These synthetic routes are crucial for developing analogs with varied biological activities.

The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors. The unique spiro configuration may enhance binding affinity and specificity towards these targets, potentially modulating signaling pathways within cells.

Case Studies and Research Findings

  • Antimicrobial Activity : A study published in ResearchGate highlighted the structure-activity relationship of flavonoids, suggesting that compounds with similar spiro configurations could exhibit enhanced antibacterial effects against various pathogens .
  • Anticancer Potential : Research on related compounds indicates potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of spiro compounds may contribute to their efficacy in targeting cancer cell lines.
  • Neuroprotective Effects : Some studies suggest that derivatives of chromane structures can provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Tert-butyl 6-bromo-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using epoxy ketones as intermediates. For example, Dess-Martin Periodinane in dichloromethane at 0°C effectively oxidizes alcohols to ketones, followed by epoxidation with mCPBA in ethyl acetate at room temperature (16–24 hours). Purification via silica gel chromatography with hexane/ethyl acetate gradients yields >95% purity. Optimization involves controlling reaction temperature and stoichiometric ratios of oxidizing agents . Related spirocyclic systems, such as tert-butyl 6-bromo-4-oxo derivatives, highlight the importance of bromination steps and protecting group strategies (e.g., tert-butoxycarbonyl) to stabilize reactive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR are critical for confirming the spirocyclic framework and bromine substitution patterns. Coupling constants in 1H^1H NMR help identify stereochemistry, while 13C^{13}C NMR resolves carbonyl and quaternary carbon signals .
  • Infrared Spectroscopy (IR) : Detects hydroxyl (3200–3600 cm1^{-1}) and carbonyl (1700–1750 cm1^{-1}) functional groups .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving ambiguities in bond lengths and angles. This is particularly useful for confirming spiro junctions and bromine positioning .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data when confirming the stereochemistry of spirocyclic compounds like this compound?

  • Methodological Answer : Discrepancies in stereochemical assignments often arise from overlapping signals in NMR or ambiguous NOE correlations. To address this:

  • Use variable-temperature NMR to separate overlapping peaks.
  • Apply chiral derivatization agents (e.g., Mosher’s acid) to differentiate enantiomers.
  • Perform X-ray crystallography with SHELXL refinement, leveraging Flack parameters to determine absolute configuration. For near-centrosymmetric structures, the xx-parameter (incoherent twin scattering) provides more reliable chirality-polarity estimates than Rogers’ η\eta-parameter .

Q. What strategies are effective in purifying this compound to achieve >95% purity, especially when dealing with brominated by-products?

  • Methodological Answer :

  • Column Chromatography : Use gradient elution (hexane:ethyl acetate from 9:1 to 1:1) to separate brominated impurities. Silica gel with 10% water loading improves resolution for polar by-products.
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to isolate the target compound.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related brominated analogs. Monitor at 254 nm for UV-active impurities .

Q. What safety protocols are critical when handling brominated intermediates during the synthesis of this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of toxic fumes .
  • Spill Management : Neutralize brominated waste with sodium bicarbonate before disposal. Collect in designated containers for hazardous halogenated organics .
  • Emergency Procedures : For skin contact, wash immediately with soap/water; for eye exposure, irrigate with saline for 15 minutes. Seek medical evaluation if irritation persists .

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